molecular formula C12H18O3 B13314096 Methyl 8-oxospiro[4.5]decane-7-carboxylate

Methyl 8-oxospiro[4.5]decane-7-carboxylate

Cat. No.: B13314096
M. Wt: 210.27 g/mol
InChI Key: CBIPHFNAIYFHEV-UHFFFAOYSA-N
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Description

2-Amino-3-(oxolan-3-yl)propanamide is a propanamide derivative featuring a tetrahydrofuran (oxolane) ring at the β-position of the amino-propanamide backbone. The oxolane ring introduces stereochemical complexity and modulates physicochemical properties such as solubility and metabolic stability .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 8-oxospiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C12H18O3/c1-15-11(14)9-8-12(5-2-3-6-12)7-4-10(9)13/h9H,2-8H2,1H3

InChI Key

CBIPHFNAIYFHEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CCCC2)CCC1=O

Origin of Product

United States

Preparation Methods

Synthesis from 1,4-Dioxaspiro[4.5]decan-8-one and Dimethyl Carbonate

One well-documented method involves the synthesis of methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (a closely related spiro compound) from 1,4-dioxaspiro[4.5]decan-8-one and dimethyl carbonate. This reaction is typically carried out under reflux conditions in the presence of sodium hydride as a base for approximately 4 hours. The process achieves high yield (around 93%) and is reported in the Journal of Medicinal Chemistry (2016) by Deny et al. This method highlights the nucleophilic substitution on the spirocyclic ketone intermediate to introduce the methyl ester functionality.

Parameter Details
Starting material 1,4-Dioxaspiro[4.5]decan-8-one
Reagents Dimethyl carbonate, sodium hydride
Reaction conditions Reflux, 4 hours
Yield 93%
Reference Deny et al., J. Med. Chem., 2016

Construction via Oxidative Cleavage of Tricyclic Intermediates

Another sophisticated approach involves the oxidative cleavage of tricyclo[5.2.2.0^1,5]undecene intermediates to form the spiro[4.5]decane core, followed by functional group transformations to introduce the ketone and methyl ester groups. This method was developed as part of the formal synthesis of natural products such as acorone and involves ozonolysis of bicyclic intermediates followed by oxidative workup with Jones reagent to afford the spiro acid. Subsequent methylation converts the acid to the methyl ester, yielding this compound with high stereospecificity.

Step Description
Intermediate Tricyclo[5.2.2.0^1,5]undecene derivative
Key reaction Ozonolysis and oxidative cleavage (Jones reagent)
Product obtained Spiro acid intermediate
Final step Methylation with methyl iodide
Outcome Stereospecific this compound
Reference ARKIVOC, 2003

General Acid-Mediated Aminolactone Formation (Related Spiroaminolactones)

Recent advances in spiro compound synthesis include acid-mediated aminolactone formation from unactivated alkenes, which can be adapted for spiro compounds related to this compound. This method uses general procedures involving methyltriphenylphosphonium bromide and strong bases to prepare alkenes, followed by acid catalysis to form spiroaminolactones. Although this method focuses on aminolactones, the detailed synthetic protocols and purification techniques provide valuable insights for spiro compound preparation.

Procedure Description
Alkene preparation Wittig reaction using methyltriphenylphosphonium bromide and tBuOK
Cyclization Acid-mediated aminolactone formation
Purification Flash column chromatography
Characterization NMR, IR, Mass spectrometry
Reference Chemical Science, 2023

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Sodium hydride-mediated esterification 1,4-Dioxaspiro[4.5]decan-8-one Dimethyl carbonate, reflux 93 High yield, straightforward Requires strong base, reflux
Oxidative cleavage of tricyclic intermediate Tricyclo[5.2.2.0^1,5]undecene Ozonolysis, Jones reagent, methyl iodide Not specified Stereospecific, suitable for complex targets Multi-step, requires ozone
Acid-mediated aminolactone formation Alkenes from Wittig reaction Acid catalysis, methyltriphenylphosphonium bromide Not specified Versatile, allows functional group diversity Focused on aminolactones, indirect

Research Discoveries and Notes

  • The sodium hydride and dimethyl carbonate method is well-established for synthesizing methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate with excellent yields and is referenced in medicinal chemistry applications, indicating the compound’s relevance in drug discovery.

  • The oxidative cleavage approach is notable for its stereospecificity and has been successfully applied in the formal synthesis of natural products, demonstrating the synthetic utility of this compound as a key intermediate.

  • The acid-mediated aminolactone formation procedure provides a modern synthetic toolkit for spiro compounds, emphasizing the importance of well-controlled reaction conditions and purification techniques in obtaining high-purity spirocyclic products.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxospiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

Methyl 8-oxospiro[4.5]decane-7-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 8-oxospiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Variations

Key analogs (Table 1):

Compound Name Substituent at β-Position Key Functional Groups Biological Activity (if reported) Reference
2-Amino-3-(oxolan-3-yl)propanamide Oxolan-3-yl (tetrahydrofuran) Amide, primary amine Not explicitly reported
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide Benzyloxy, thiazolyl Amide, thiazole Low activity (0 in assays)
2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide Nitroguanidino, thiazolyl Extended chain, nitro group Moderate activity (8, 5, 5)
Puromycin derivatives Purine, methoxyphenyl, oxolan Complex glycosidic structure Antibiotic (inhibits translation)
(R)-3-tert-Butoxy-2-aminopropanamide tert-Butoxy Bulky alkoxy group No commercial availability

Analysis :

  • The oxolan-3-yl group in the target compound provides a saturated oxygen heterocycle , enhancing solubility compared to aromatic substituents (e.g., benzyloxy or thiazolyl) while maintaining moderate hydrogen-bonding capacity.
  • Puromycin (C22H29N7O5·2HCl) shares an oxolan moiety but incorporates a purine ring, enabling ribosomal binding . This highlights how heterocyclic appendages dictate target specificity.

Physicochemical Data (Table 2):

Property 2-Amino-3-(oxolan-3-yl)propanamide (R)-3-tert-Butoxy-2-aminopropanamide Puromycin Dihydrochloride
Molecular Formula C7H12N2O2 (estimated) C7H16N2O2 C22H29N7O5·2HCl
Molecular Weight ~156.18 g/mol 160.21 g/mol 544.4 g/mol
Solubility Likely moderate (polar group) Lower (hydrophobic tert-butoxy) High (ionic form)
Stability Stable under inert conditions Potential hydrolysis risk Stable at -20°C

Key Observations :

  • The oxolan-3-yl group balances polarity and rigidity , favoring membrane permeability compared to bulky tert-butoxy groups .
  • Puromycin’s ionic form (dihydrochloride) enhances aqueous solubility but requires cold storage .

Biological Activity

Methyl 8-oxospiro[4.5]decane-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure characterized by a spiro connection between two cycloalkane rings. Its molecular formula indicates the presence of multiple functional groups, including a carboxylate and an oxo group, which contribute to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research suggests that it may exhibit:

  • Antitumor Effects : Similar compounds have shown potential in inhibiting tumor cell proliferation, suggesting that this compound may have similar properties.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, influencing pathways related to cell survival and proliferation.
  • Receptor Interaction : It could interact with cellular receptors, potentially altering signaling pathways critical for various biological functions.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, leading to altered activity and subsequent biological effects. This interaction can result in:

  • Covalent Bond Formation : The oxo group may form covalent bonds with nucleophilic sites on proteins and enzymes.
  • Non-covalent Interactions : The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylateContains an azaspiro motifDifferent nitrogen placement alters reactivity
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochlorideMethoxy substitution at position threeEnhances solubility and alters biological activity
8-Oxaspiro[4.5]decane-7,9-dioneLacks carboxylate functionalityPotentially different biological activity profile

This compound stands out due to its specific combination of functional groups and spirocyclic architecture, which may influence its reactivity and biological interactions differently compared to these similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antitumor Activity : A study focusing on hybrid molecules containing spirocyclic structures demonstrated significant antitumor effects against various cancer cell lines through apoptosis induction . These findings suggest that this compound could exhibit similar antitumor properties.
  • Enzyme Interaction Studies : Research has indicated that compounds with spirocyclic structures can inhibit enzymes involved in cancer progression, providing a basis for further exploration of this compound as a potential therapeutic agent .
  • Toxicology Assessments : Preliminary toxicity studies indicated a favorable safety profile for related compounds, suggesting that this compound may also be safe for further pharmacological evaluation .

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 8-oxospiro[4.5]decane-7-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Answer: The compound can be synthesized via tandem hydroformylation/aldol condensation or epoxidation of cyclic ketones with unsaturated side chains. Key parameters include:

  • Catalyst selection : Rhodium complexes (e.g., [Rh(acac)(CO)₂]) with chiral ligands like BIPHEPHOS enhance regioselectivity and spirocycle formation .
  • Solvent and temperature : Dry THF under inert atmospheres minimizes side reactions, while temperatures between 60–80°C optimize reaction rates .
  • Acid catalysts : Para-toluenesulfonic acid (PTSA) facilitates cyclization by protonating intermediates, critical for spiro ring closure .
  • Purification : Silica gel chromatography (e.g., 6:1 pentanes/Et₂O) resolves diastereomers, as evidenced by NMR analysis of isolated isomers .

Structural Characterization

Q. Q2. Which advanced techniques are most reliable for resolving the spirocyclic configuration of this compound?

Answer:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine high-resolution crystal structures, resolving bond angles and spiro junction geometry. Validation tools in SHELX ensure data accuracy .
  • Multinuclear NMR : ¹H and ¹³C NMR distinguish stereoisomers via coupling constants (e.g., δ 4.40 ppm for axial protons) and NOE experiments .
  • IR spectroscopy : Carbonyl stretches (~1740 cm⁻¹) confirm ester functionality, while sp³ C-O bonds appear at 1064–1205 cm⁻¹ .

Safety and Handling

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Impermeable gloves (EN 374 standard), flame-retardant lab coats, and safety goggles prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation risks. Respiratory protection (e.g., NIOSH-approved masks) is required if vapor thresholds exceed limits .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed chemical destruction facilities. Avoid water sources to prevent environmental contamination .

Biological Activity Profiling

Q. Q4. How can researchers evaluate the enzyme inhibitory potential of this compound derivatives?

Answer:

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases). Time-dependent inhibition studies reveal mechanism (competitive/non-competitive) .
  • Molecular docking : Computational models (AutoDock, Schrödinger) predict binding affinities to target enzymes like proteases or kinases .
  • Metabolic flux analysis : Track cellular pathways (e.g., glycolysis) via LC-MS to identify disruption points caused by spirocyclic derivatives .

Data Contradiction Resolution

Q. Q5. How should researchers address discrepancies in reported spectroscopic data for this compound?

Answer:

  • Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For example, HRMS m/z 196.1458 ([M]+) matches theoretical C₁₂H₂₀O₂ .
  • Impurity analysis : Use HPLC (C18 columns, acetonitrile/water gradient) to detect byproducts affecting spectral clarity .
  • Computational comparison : DFT calculations (e.g., Gaussian) simulate NMR shifts, identifying outliers due to solvent or tautomerism .

Advanced Applications

Q. Q6. What strategies enhance the utility of this compound in drug discovery?

Answer:

  • Scaffold diversification : Introduce substituents (e.g., azide/alkyne groups) via Huisgen cycloaddition for click chemistry libraries .
  • Prodrug design : Ester hydrolysis under physiological pH generates bioactive carboxylic acids, improving pharmacokinetics .
  • Crystallographic fragment screening : Co-crystallize with target proteins (e.g., kinases) to map binding pockets and guide lead optimization .

Stability and Reactivity

Q. Q7. Under what conditions does this compound undergo decomposition?

Answer:

  • Thermal degradation : TGA analysis shows decomposition above 200°C, releasing CO₂ and ketones. Store at 2–8°C in amber vials to prevent photolysis .
  • Hydrolysis : Susceptible to basic conditions (pH >10), cleaving the ester to 8-oxospiro[4.5]decane-7-carboxylic acid. Stabilize with buffered solutions (pH 6–7) .

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